

# Benchmarking F1874-108: A Comparative Analysis of LILRB2 Inhibitors in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: F1874-108

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This guide provides a comprehensive analysis of **F1874-108** (IO-108), a novel antagonist antibody targeting the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), and benchmarks its performance against other publicly disclosed LILRB2 inhibitors, JTX-8064 and MK-4830. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of myeloid checkpoint inhibitors for cancer therapy.

## Introduction to LILRB2 Inhibition

The tumor microenvironment (TME) is characterized by a complex interplay of immune cells, with myeloid cells playing a crucial role in orchestrating either an anti-tumor or pro-tumor response. LILRB2 (also known as ILT4) is an inhibitory receptor predominantly expressed on myeloid cells, including macrophages and dendritic cells. Its engagement by ligands such as HLA-G, ANGPTLs, SEMA4A, and CD1d, often overexpressed by tumor cells, leads to an immunosuppressive phenotype, hindering the body's natural anti-cancer immunity.[1][2] **F1874-108** and its counterparts are designed to block this interaction, thereby reprogramming myeloid cells to a pro-inflammatory state and enhancing T-cell-mediated tumor cell killing.

## F1874-108 (IO-108): An Overview

**F1874-108**, publicly identified as IO-108, is a fully humanized IgG4 monoclonal antibody that specifically targets LILRB2.[1][3] It is currently being evaluated in a Phase 1 clinical trial

(NCT05054348) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[1][4]

## Mechanism of Action

IO-108 binds to LILRB2, preventing its interaction with its ligands. This blockade is hypothesized to reverse myeloid cell suppression within the TME, leading to the activation of T cells and a potent anti-tumor immune response.[1] Preclinical data have shown that IO-108 promotes innate and adaptive anti-cancer immunity.[3][5]

## Comparative Performance Data

The following tables summarize the available clinical trial data for **F1874-108** (IO-108) and other LILRB2 inhibitors.

### Table 1: Monotherapy Clinical Trial Data

Product	Trial Identifier	Patient Population	Number of Patients (evaluable)	Overall Response Rate (ORR)	Key Outcomes
F1874-108 (IO-108)	NCT05054348	Advanced solid tumors	11	9.1%	1 durable Complete Response (CR) in a patient with Merkel cell carcinoma for over 2 years; 36.4% Stable Disease (SD). <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
JTX-8064	NCT04669899	Advanced solid tumors	22	0%	7 patients achieved SD, with 2 being durable (appendiceal cancer and ovarian cancer). <a href="#">[7]</a>
MK-4830	NCT03564691	Advanced solid tumors	50	Not explicitly reported as a primary outcome in initial disclosures.	Demonstrated favorable tolerability and safety. <a href="#">[8]</a>

**Table 2: Combination Therapy Clinical Trial Data (with anti-PD-1)**

Product	Combination Agent	Trial Identifier	Patient Population	Number of Patients (evaluable)	Overall Response Rate (ORR)	Key Outcomes
F1874-108 (IO-108)	Pembrolizumab	NCT05054348	Advanced solid tumors	13	23.1%	Partial Responses (PRs) observed in patients with microsatellite stable (MSS) cholangiocarcinoma (n=2) and colorectal cancer (n=1). <a href="#">[1]</a> <a href="#">[6]</a>
JTX-8064	Pimivalimab	NCT04669899	Advanced solid tumors	9	11.1% (1 PR)	1 PR in a PD-1 inhibitor-resistant cholangiocarcinoma patient; 3 patients achieved SD. <a href="#">[7]</a> In a Phase 2 ovarian cancer cohort (n=35), 5 RECIST 1.1

						responders were observed. <a href="#">[3]</a> <a href="#">[9]</a>
						11
						objective responses, with 5 in patients who had previously progressed on anti-PD-1/PD-L1 therapies. <a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[11]</a>
MK-4830	Pembrolizumab	NCT03564691	Advanced solid tumors	34	24% (in initial dose escalation)	

## Experimental Protocols

The clinical data presented is primarily from first-in-human, open-label, dose-escalation Phase 1/2 studies.

### F1874-108 (IO-108) - NCT05054348 Study Design

- Objective: To assess the safety, tolerability, and preliminary efficacy of IO-108 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[\[4\]](#)
- Methodology: Patients received escalating doses of IO-108 intravenously every 3 weeks.[\[4\]](#) In the combination arm, IO-108 was administered with a standard dose of pembrolizumab.[\[1\]](#)
- Endpoints: The primary endpoints were safety and tolerability. Secondary objectives included pharmacokinetics, clinical efficacy (per RECIST v1.1), immunogenicity, and biomarker analysis.[\[4\]](#)

### JTX-8064 - INNATE Study (NCT04669899) Design

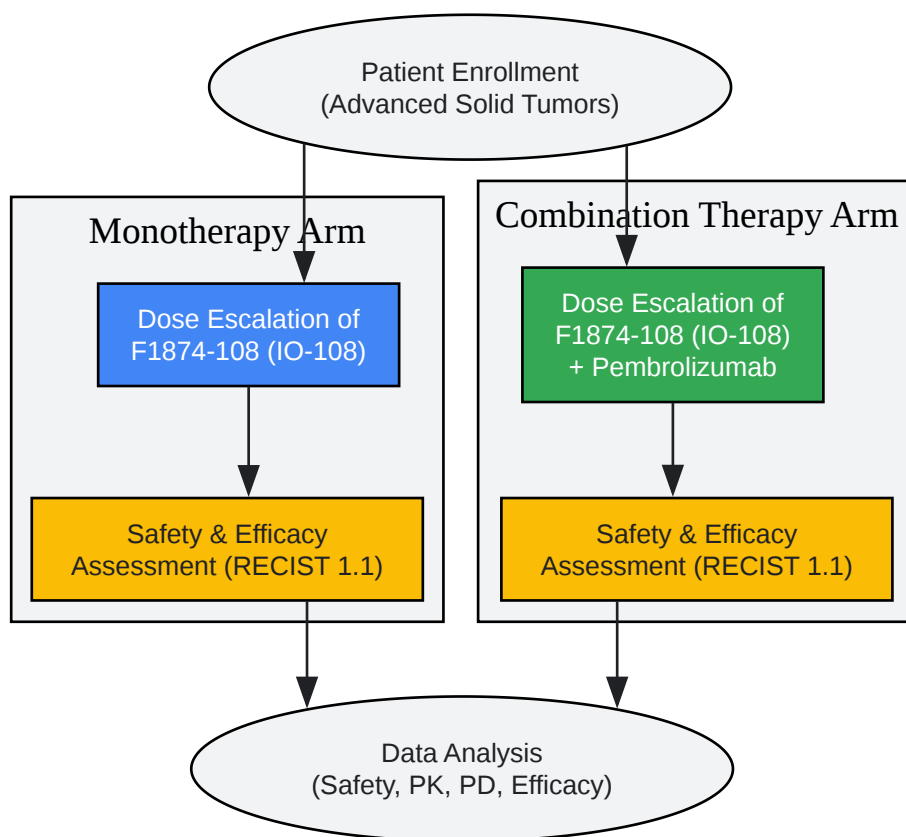
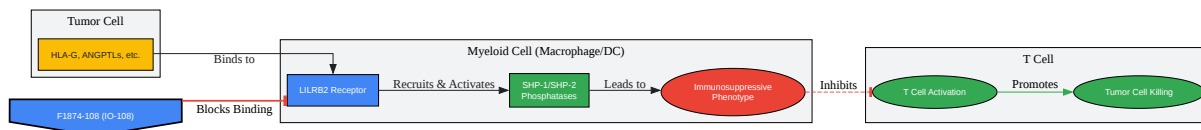
- Objective: To evaluate the safety, tolerability, and preliminary efficacy of JTX-8064 as a monotherapy and in combination with the PD-1 inhibitor pimivalimab.[7][12]
- Methodology: The study involved dose escalation of JTX-8064 as a monotherapy and in combination with pimivalimab in patients with advanced solid tumors.[7]
- Endpoints: Primary objectives were safety, tolerability, and determining the recommended Phase 2 dose. Secondary objectives included receptor occupancy, pharmacokinetics, and immunogenicity, with objective response rate as an exploratory endpoint.[7]

## MK-4830 - Phase 1 Study (NCT03564691) Design

- Objective: To characterize the safety and tolerability of MK-4830 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[1]
- Methodology: The trial consisted of dose-escalation parts for both monotherapy and combination therapy with pembrolizumab.[1]
- Endpoints: The primary objective was to assess safety and tolerability. Secondary objectives included evaluating the pharmacokinetic parameters of MK-4830. Tertiary objectives included assessing the objective response rate.[1]

## Visualizations

### LILRB2 Signaling Pathway and Inhibition



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## References

- 1. [aacrjournals.org](http://aacrjournals.org) [[aacrjournals.org](http://aacrjournals.org)]
- 2. [firstwordpharma.com](http://firstwordpharma.com) [[firstwordpharma.com](http://firstwordpharma.com)]
- 3. Jounce Therapeutics Announces Results from Pre-Planned Data Review of INNATE Phase 2 Trial of JTX-8064 and Pimivalimab Demonstrating Deep and Durable Responses in Platinum Resistant Ovarian Cancer - BioSpace [[biospace.com](http://biospace.com)]
- 4. [oncozine.com](http://oncozine.com) [[oncozine.com](http://oncozine.com)]
- 5. MK-4830 - Drug Targets, Indications, Patents - Synapse [[synapse.patsnap.com](http://synapse.patsnap.com)]
- 6. [go.drugbank.com](http://go.drugbank.com) [[go.drugbank.com](http://go.drugbank.com)]
- 7. [providence.elsevierpure.com](http://providence.elsevierpure.com) [[providence.elsevierpure.com](http://providence.elsevierpure.com)]
- 8. Targeting leukocyte immunoglobulin-like receptor B2 in the tumor microenvironment: A new treatment prospect for solid tumors (Review) - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. Jounce Therapeutics Announces Results from Pre-Planned Data [[globenewswire.com](http://globenewswire.com)]
- 10. [merck.com](http://merck.com) [[merck.com](http://merck.com)]
- 11. First-in-Class Human IgG4 Monoclonal Antibody Shows Activity Alone and Combined With Pembrolizumab in Advanced Solid Tumors - The ASCO Post [[ascopost.com](http://ascopost.com)]
- 12. [firstwordpharma.com](http://firstwordpharma.com) [[firstwordpharma.com](http://firstwordpharma.com)]
- To cite this document: BenchChem. [Benchmarking F1874-108: A Comparative Analysis of LILRB2 Inhibitors in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2382239#benchmarking-f1874-108-against-published-data>]

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